molecular formula C12H17NO2S B2973231 5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid CAS No. 1174887-28-5

5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid

Cat. No.: B2973231
CAS No.: 1174887-28-5
M. Wt: 239.33
InChI Key: WKWQQYZEOKAZRA-UHFFFAOYSA-N
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Description

5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative functionalized with a 3-methylpiperidine moiety via a methylene linker. The 3-methylpiperidine substituent introduces stereoelectronic effects and lipophilicity, influencing its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

5-[(3-methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-9-3-2-6-13(7-9)8-10-4-5-11(16-10)12(14)15/h4-5,9H,2-3,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWQQYZEOKAZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of thiophene-2-carboxylic acid with 3-methylpiperidine under suitable reaction conditions, such as the use of a strong base like sodium hydride (NaH) to deprotonate the carboxylic acid, followed by the addition of 3-methylpiperidine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The thiophene ring can be reduced to form thiophene derivatives with different functional groups.

  • Substitution: The methyl group on the piperidine ring can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various alkyl halides and a base such as triethylamine (Et3N) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced thiophene derivatives.

  • Substitution: Alkylated or arylated piperidine derivatives.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: Thiophene derivatives are known for their biological activity, and this compound may be used in the development of new drugs or as a tool in biological research to study enzyme inhibition or receptor binding.

Medicine: The carboxylic acid group and the thiophene ring can interact with biological targets, making this compound a potential candidate for drug development. It may be used in the design of new therapeutic agents for various diseases.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions, enhancing its binding affinity.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to therapeutic effects.

  • Receptors: It may bind to specific receptors, triggering signaling pathways that result in desired biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine-Substituted Thiophene Carboxylic Acids

5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic Acid Hydrochloride
  • Molecular Formula : C₁₁H₁₇ClN₂O₂S
  • Molecular Weight : 276.78 g/mol
  • Key Differences : Replacing 3-methylpiperidine with 4-methylpiperazine introduces an additional nitrogen atom, enhancing polarity (logP: 0.47 ) and basicity. The hydrochloride salt improves solubility (logSw: -1.68 ) compared to the neutral 3-methylpiperidine analog .
  • Applications : Used in kinase inhibitor research due to improved hydrogen-bonding interactions with ATP-binding pockets .
5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic Acid
  • Molecular Formula : C₁₁H₁₆N₂O₂S
  • Molecular Weight : 240.32 g/mol
  • Key Differences: The 4-amino group on piperidine increases hydrogen-bond donor capacity (H-bond donors: 3) and solubility (polar surface area: 53.17 Ų), making it favorable for CNS-targeting drug design .
5-[(Diethylamino)methyl]thiophene-2-carboxylic Acid
  • Molecular Formula: C₁₁H₁₇NO₂S
  • Molecular Weight : 227.32 g/mol
  • Key Differences: The diethylamino group replaces the piperidine ring, reducing steric hindrance and increasing lipophilicity (logP: 1.82). This analog shows enhanced membrane permeability in antibacterial assays .

Thiophene-Pyrrolo[2,3-d]pyrimidine Hybrids

5-[(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic Acid (19a)
  • Molecular Formula : C₁₃H₁₂N₄O₃S
  • Molecular Weight : 304.32 g/mol
  • Key Differences : The pyrrolo[2,3-d]pyrimidine group replaces piperidine, conferring planar aromaticity and enabling π-π stacking with DNA/RNA targets. This compound exhibits 95% yield in synthesis and superior antitumor activity (IC₅₀: 0.12 μM vs. leukemia cells) compared to the 3-methylpiperidine analog .
5-[(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)propyl]thiophene-2-carboxylic Acid (19c)
  • Molecular Formula : C₁₅H₁₆N₄O₃S
  • Molecular Weight : 332.38 g/mol
  • Key Differences : A propyl linker elongates the molecule, increasing flexibility and reducing steric clashes in enzyme binding pockets. However, this reduces potency (IC₅₀: 0.89 μM ) compared to 19a .

Thiophene-Benzothiophene Derivatives

Methyl 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylate
  • Molecular Formula : C₁₁H₇F₃O₂S
  • Molecular Weight : 260.23 g/mol
  • Key Differences : The trifluoromethyl group enhances metabolic stability and electronegativity, improving interactions with hydrophobic enzyme pockets. This compound is a potent nematicide (EC₅₀: 1.2 ppm ) but lacks the piperidine moiety’s basicity .

Structural-Activity Relationship (SAR) Insights

Structural Feature Impact on Activity Example Compound
3-Methylpiperidine Moiety Balances lipophilicity (logP: 1.5–2.0 ) and solubility; moderate enzyme inhibition Target compound
Piperazine Substituent Enhances solubility and hydrogen-bonding; improves kinase inhibition 5-[(4-Methylpiperazin-1-yl)methyl]
Pyrrolo[2,3-d]pyrimidine Increases DNA intercalation and antitumor potency 19a (IC₅₀: 0.12 μM )
Trifluoromethyl Group Boosts metabolic stability and target affinity Methyl 5-(trifluoromethyl)

Biological Activity

5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid, also known by its CAS number 1174887-28-5, is a compound that has gained attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including case studies, research findings, and data tables summarizing its properties.

The molecular formula of this compound is C12H17NO2S, with a molecular weight of approximately 239.33 g/mol. The compound features a thiophene ring which is known for its diverse biological activities.

Research indicates that compounds containing thiophene moieties can interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. The piperidine group in this compound may enhance its binding affinity to certain receptors, potentially influencing its pharmacological effects.

Antimicrobial Activity

Studies have shown that thiophene derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated activity against a range of bacterial strains, suggesting that this compound may also possess similar effects.

Antioxidant Properties

Antioxidant assays indicate that thiophene-based compounds can scavenge free radicals effectively. This property is crucial in mitigating oxidative stress-related diseases.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various thiophene derivatives, including those with piperidine substituents. Results showed that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria, indicating potential as antibacterial agents.
  • Neuropharmacological Effects :
    Research exploring the effects of thiophene derivatives on neurotransmitter systems revealed that modifications to the piperidine structure could enhance binding affinity to GABA receptors, suggesting potential applications in treating anxiety and depression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging
NeuropharmacologicalModulation of GABA receptor activity
PropertyValue
Molecular FormulaC12H17NO2S
Molecular Weight239.33 g/mol
CAS Number1174887-28-5
Boiling PointNot available

Research Findings

Recent studies have focused on the synthesis and characterization of thiophene derivatives, highlighting their potential as lead compounds in drug discovery. The structural modifications, particularly involving piperidine rings, have been shown to impact their biological activities significantly.

Q & A

Q. How is compound stability evaluated under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. HPLC tracks impurity formation (e.g., hydrolysis of the methylpiperidinylmethyl group), while FT-IR monitors functional group integrity . Lyophilization improves long-term stability for hygroscopic samples .

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